4,4'-Flavandiol
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Overview
Description
4,4’-Flavandiol, also known as 2-(4-hydroxyphenyl)-4-chromanol, is a polyphenolic compound belonging to the flavonoid family. Flavonoids are secondary metabolites found in various fruits, vegetables, and certain beverages. They are known for their diverse biochemical and antioxidant properties, which contribute to various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Flavandiol typically involves the reduction of flavanones, such as naringenin and eriodictyol, to form the corresponding flavan-4-ols (apiforol and luteoforol). These intermediates are then further processed to yield 4,4’-Flavandiol . The reaction conditions often include the use of reducing agents and specific catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of 4,4’-Flavandiol involves the extraction of flavonoids from plant sources followed by chemical modification. The extraction process may include solvent extraction, chromatography, and crystallization to obtain high-purity flavonoids. These flavonoids are then subjected to reduction reactions under controlled conditions to produce 4,4’-Flavandiol .
Chemical Reactions Analysis
Types of Reactions
4,4’-Flavandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert flavanones to flavan-4-ols.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 4,4’-Flavandiol, as well as substituted flavonoids with different functional groups .
Scientific Research Applications
4,4’-Flavandiol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: It is investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological processes.
Medicine: Research focuses on its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular disorders.
Industry: It is used in the food and cosmetic industries for its antioxidant properties and as a natural colorant
Mechanism of Action
The mechanism of action of 4,4’-Flavandiol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and inhibits oxidative stress.
Anti-inflammatory Effects: It modulates the activity of enzymes and signaling pathways involved in inflammation.
Molecular Targets: It targets nuclear receptors, kinases, and G protein-coupled receptors, among others.
Comparison with Similar Compounds
4,4’-Flavandiol is compared with other similar flavonoids such as luteolin, apigenin, and nobiletin. These compounds share a similar polyphenolic structure but differ in their specific functional groups and biological activities. For example:
Luteolin: Known for its strong anti-inflammatory and anticancer properties.
Apigenin: Recognized for its antioxidant and neuroprotective effects.
Nobiletin: Noted for its anti-inflammatory and anticancer activities.
Conclusion
4,4’-Flavandiol is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
7508-30-7 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C15H14O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15-17H,9H2 |
InChI Key |
VIWWLMUBPMSXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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